

A Comparative Guide to V2 Receptor Agonists: (S)-OPC-51803 vs. dDAVP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-OPC-51803

Cat. No.: B15601090

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent vasopressin V2 receptor agonists: **(S)-OPC-51803**, a nonpeptide agonist, and desmopressin (dDAVP), a synthetic peptide analogue of arginine vasopressin. This document outlines their respective performance in V2 receptor activation, supported by experimental data, to inform research and development in conditions such as central diabetes insipidus and nocturnal enuresis.

Executive Summary

(S)-OPC-51803 and dDAVP are both potent agonists of the vasopressin V2 receptor, a G protein-coupled receptor crucial for regulating water reabsorption in the kidneys. Activation of the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water permeability and reducing urine output.

While both compounds effectively stimulate this pathway, they exhibit key differences in their pharmacological profiles. dDAVP, a long-established therapeutic, demonstrates high affinity and potent activation of the V2 receptor. **(S)-OPC-51803**, a newer, orally active nonpeptide molecule, also shows significant V2 receptor agonism and selectivity. This guide delves into a quantitative comparison of their receptor binding affinities and functional potencies.

Data Presentation: In Vitro Pharmacological Profiles

The following tables summarize the quantitative data from a key comparative study by Nakamura et al. (2000), which evaluated both compounds in HeLa cells expressing human vasopressin receptor subtypes.[\[1\]](#)

Table 1: Receptor Binding Affinity (Ki, nM)

This table compares the binding affinity of **(S)-OPC-51803** and dDAVP to human vasopressin V2, V1a, and V1b receptors. The inhibition constant (Ki) represents the concentration of the drug that inhibits 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

Compound	V2 Receptor Ki (nM)	V1a Receptor Ki (nM)	V1b Receptor Ki (nM)	V2/V1a Selectivity Ratio
(S)-OPC-51803	91.9 ± 10.8	819 ± 39	>100,000	~8.9
dDAVP	3.12 ± 0.38	41.5 ± 9.9	13.7 ± 3.2	~13.3

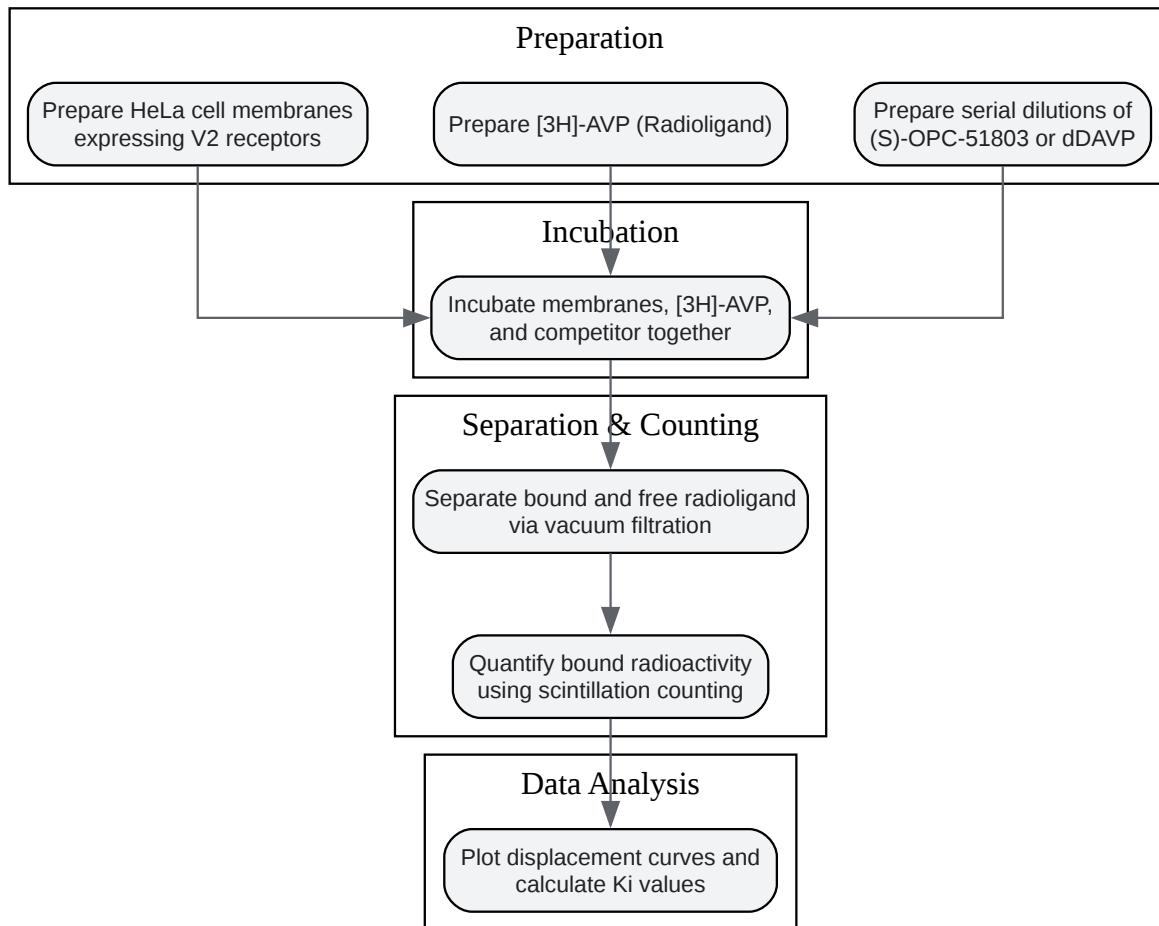
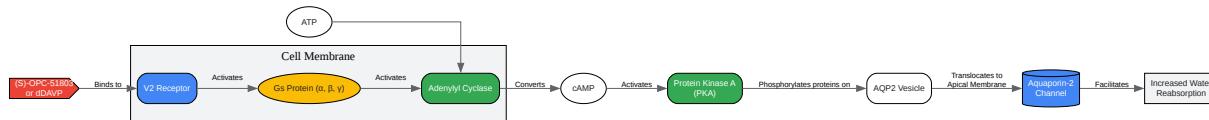
Data presented as mean ± S.E.M. (n=6 for V2 and V1a; n=4 for V1b).[\[1\]](#)

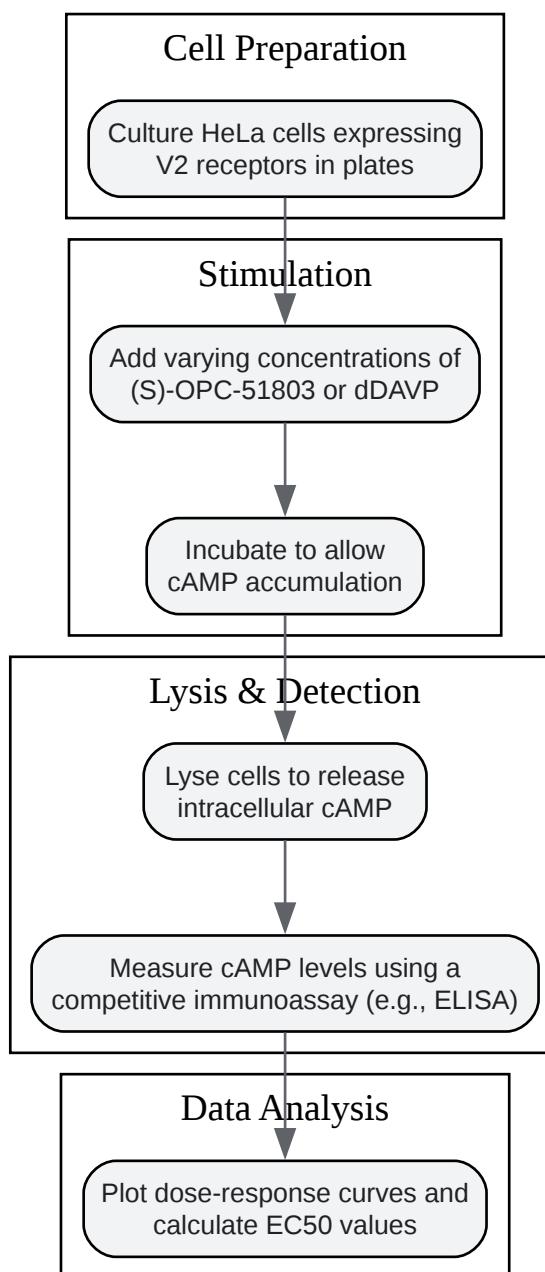
Table 2: Functional Agonism at the V2 Receptor (cAMP Production)

This table shows the potency of each compound in activating the V2 receptor, measured by the production of cyclic AMP (cAMP). The EC50 value is the concentration of the agonist that produces 50% of the maximal response.

Compound	EC50 for cAMP Production (nM)
(S)-OPC-51803	189 ± 14
dDAVP	Not explicitly stated in the direct comparison, but is a full agonist.

Data presented as mean ± S.E.M. (n=6).[\[1\]](#)



In Vivo Performance and Characteristics


(S)-OPC-51803 has demonstrated significant antidiuretic action *in vivo* when administered orally to Brattleboro rats, a model for hereditary diabetes insipidus.[2] Oral administration of **(S)-OPC-51803** at doses of 0.03 and 0.3 mg/kg led to a significant decrease in urinary frequency and volume.[2] This highlights a key advantage of **(S)-OPC-51803** as an orally bioavailable nonpeptide agonist.[3]

dDAVP is a well-established therapeutic agent for central diabetes insipidus and other related conditions.[4][5] It is typically administered intravenously, subcutaneously, or intranasally due to its peptide nature and low oral bioavailability.[6] dDAVP exhibits potent and prolonged antidiuretic effects.[6]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement of cAMP for G α s- and G α i Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [논문]Antidiuretic Effects of a Nonpeptide Vasopressin V2-Receptor Agonist, OPC-51803, Administered Orally to Rats [scienceon.kisti.re.kr]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to V2 Receptor Agonists: (S)-OPC-51803 vs. dDAVP]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601090#s-opc-51803-vs-ddavp-for-v2-receptor-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com